molecular formula C11H12F2N4OS B11736812 1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide CAS No. 1856073-52-3

1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B11736812
CAS No.: 1856073-52-3
M. Wt: 286.30 g/mol
InChI Key: XMPKFRCNEXDWSA-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrazole ring, a fluorinated ethyl group, and a fluorothiophenyl moiety.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorinated groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluoroethyl Group: This step may involve the use of fluoroethyl halides under basic conditions.

    Attachment of the Fluorothiophenyl Moiety: This can be done through nucleophilic substitution reactions using appropriate thiophenyl derivatives.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.

    1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole: Another related compound with variations in the substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1856073-52-3

Molecular Formula

C11H12F2N4OS

Molecular Weight

286.30 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-[(5-fluorothiophen-2-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C11H12F2N4OS/c12-3-4-17-10(11(14)18)8(6-16-17)15-5-7-1-2-9(13)19-7/h1-2,6,15H,3-5H2,(H2,14,18)

InChI Key

XMPKFRCNEXDWSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNC2=C(N(N=C2)CCF)C(=O)N

Origin of Product

United States

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